4-Amino-3-fluorobenzyl bromide, N-BOC protected

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

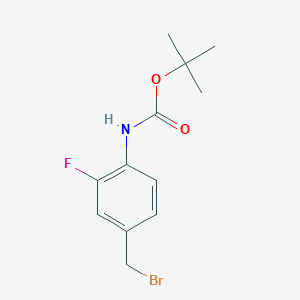

“4-Amino-3-fluorobenzyl bromide, N-BOC protected” is a chemical compound with the CAS Number: 323578-36-5 . Its IUPAC name is tert-butyl 4-(bromomethyl)-2-fluorophenylcarbamate . The compound has a molecular weight of 304.16 .

Molecular Structure Analysis

The InChI code for “4-Amino-3-fluorobenzyl bromide, N-BOC protected” is1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-10-5-4-8(7-13)6-9(10)14/h4-6H,7H2,1-3H3,(H,15,16) . This code represents the molecular structure of the compound.

科学的研究の応用

Synthesis of Casein-Related Peptides and Phosphopeptides

A study by Perich and Johns (1991) explored the synthesis of Ser(P)-containing peptides through 4-bromobenzyl phosphate protection, demonstrating the utility of halobenzyl derivatives, including a focus on bromobenzyl groups for efficient phosphite-triester phosphorylation. This method facilitated the synthesis of peptides with specific modifications, showcasing the role of protected bromobenzyl derivatives in peptide synthesis (Perich & Johns, 1991).

Fluorinated Amino Acids Synthesis

Van Hende et al. (2009) reported on the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, highlighting a successful pathway involving the bromofluorination of specific amines. This study underscores the potential of fluorinated beta-amino acids as building blocks in medicinal chemistry, reflecting the broader utility of N-BOC protected fluorobenzyl compounds (Van Hende et al., 2009).

Bifunctional Tetraaza Macrocycles Synthesis

McMurry et al. (1992) described the synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines, converting them into bifunctional chelating agents. The study illustrates the process of cyclization using BOC-protected amino disuccinimido esters, pointing out the importance of protected fluorobenzyl groups in creating complex organic structures (McMurry et al., 1992).

Suppression of β-Elimination in Glycopeptide Synthesis

Sjölin and Kihlberg (2001) investigated the use of fluorobenzoyl groups, including 3-fluorobenzoyl, as protective groups in the synthesis of glycopeptides. Their work demonstrated that fluorobenzoyl groups could significantly suppress β-elimination of O-linked carbohydrates, a crucial factor in glycopeptide synthesis (Sjölin & Kihlberg, 2001).

Peptide Synthesis and On-Resin Cyclization

Bourne et al. (1999) developed a 4-alkoxybenzyl-derived linker for BOC solid-phase peptide assembly, facilitating on-resin cyclic peptide synthesis. This research highlights the versatility of protected fluorobenzyl derivatives in peptide synthesis and modification, particularly for creating cyclic peptides (Bourne et al., 1999).

Safety And Hazards

The compound is classified as dangerous with the signal word "Danger" . It can cause severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

tert-butyl N-[4-(bromomethyl)-2-fluorophenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-10-5-4-8(7-13)6-9(10)14/h4-6H,7H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKQUYPKRKBDOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)CBr)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-fluorobenzyl bromide, N-BOC protected | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2923492.png)

![2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride](/img/structure/B2923493.png)

![2-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2923494.png)

![2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile](/img/structure/B2923496.png)

![N-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxamide](/img/structure/B2923499.png)

![tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate](/img/structure/B2923502.png)

![N-(propan-2-yl)-2-[(3,4,5,6-tetrachloropyridin-2-yl)formamido]acetamide](/img/structure/B2923503.png)

![6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2923504.png)

![6-Cyclopropyl-3-{[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2923509.png)

![1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-propylurea](/img/structure/B2923512.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B2923513.png)

![methyl 2-{2-[(3-methylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2923515.png)